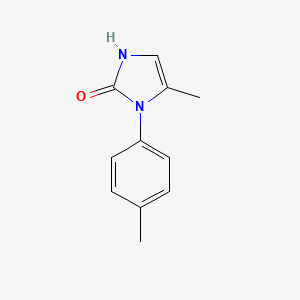

5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one

Description

Properties

IUPAC Name |

4-methyl-3-(4-methylphenyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGARJFOLRQLRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylbenzylamine with methyl isocyanate in the presence of a base such as sodium hydroxide can lead to the formation of the desired imidazolone compound. The reaction typically requires refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imid

Biological Activity

5-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one, with the CAS number 14059-07-5, is a heterocyclic compound belonging to the imidazolone class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. The unique structural features of this compound, including an imidazolone ring and substituents such as a methyl group and a 4-methylphenyl group, contribute to its diverse interactions within biological systems.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC=C(C=C1)N2C(=CNC2=O)C |

| InChI Key | CGARJFOLRQLRIM-UHFFFAOYSA-N |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Interaction

This compound has been shown to interact with several enzymes, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes. Studies have demonstrated that related imidazolone derivatives can modulate enzymatic activity through competitive inhibition mechanisms .

Anticancer Activity

Recent studies have explored the anticancer potential of imidazolone derivatives. For example, compounds structurally similar to this compound have been tested for their ability to inhibit cancer cell proliferation. Case studies highlight that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development .

Neuropharmacological Effects

The neuropharmacological profile of imidazolone compounds has also been investigated. Some studies indicate that these compounds may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. The modulation of serotonin and dopamine receptors is particularly noteworthy in this context .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that an imidazolone derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Enzyme Inhibition : Research conducted on enzyme assays revealed that the compound acts as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to significant implications for drug-drug interactions in clinical settings .

- Neuroprotective Properties : A pharmacological evaluation indicated that related compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one has been synthesized and studied for various medicinal applications:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. In studies, it has shown superior antipromastigote activity against Leishmania species, with an IC₅₀ value of 0.018 µM, outperforming standard treatments like miltefosine and amphotericin B.

- Antiviral Properties : Research indicates that derivatives of this compound have potential as antiviral agents. Heterocycles based on the imidazole ring are known to demonstrate antiviral activity against several viruses, including HIV and hepatitis viruses.

Anticancer Research

This compound has shown promise in anticancer research:

- Mechanism of Action : Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer pathways, potentially inhibiting tumor growth.

- Comparative Studies : Similar compounds have been evaluated for their anticancer effects, indicating that structural modifications can enhance their efficacy against various cancer cell lines.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Antipromastigote | 0.018 | |

| Miltefosine | Antipromastigote | 3.130 | |

| Amphotericin B | Antipromastigote | 0.047 |

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound through a reaction involving equimolar quantities of specific precursors in ethanol under reflux conditions. The resulting structure was confirmed via X-ray diffraction and spectral analysis.

Case Study 2: Antimicrobial Evaluation

In a comparative study of various imidazole derivatives, this compound was evaluated for its antimicrobial properties against several pathogens. The results indicated a strong activity profile, particularly against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one are best contextualized against related imidazole and imidazolone derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of Structural and Functional Properties

Key Findings from Comparative Analysis

Structural Flexibility vs. Rigidity :

- The dihydroimidazolone core in the target compound offers partial saturation, balancing stability and reactivity. In contrast, fully aromatic imidazoles (e.g., derivatives) exhibit greater rigidity, which may enhance binding affinity but reduce synthetic accessibility .

- Hybrid structures (e.g., triazole-pyrazole in ) introduce conformational constraints, favoring specific supramolecular interactions like π-stacking.

Alkyl vs. Aryl Substituents: Methyl and ethyl groups () provide steric hindrance without significant electronic perturbation, whereas aryl groups (e.g., phenyl in ) enhance hydrophobicity and π-system interactions.

Synthetic Methodologies :

- The target compound is synthesized via substitution reactions, as detailed in , while analogs like those in and require multi-step processes involving sulfonation or cyclization.

- Triazole-containing derivatives () employ click chemistry or condensation, reflecting trends in modular synthesis for drug discovery.

Biological and Physicochemical Profiles: Limited biological data are available for the target compound, but structurally related derivatives (e.g., benzimidazolones in ) demonstrate antitumor activity linked to sulfonyl and hydrosulfonyl functionalities.

Critical Evaluation of Evidence

The provided literature emphasizes synthetic pathways (e.g., chlorination in , cyclization in ) over biological or physicochemical data for direct comparisons. Notably, and highlight commercial availability and research applications but lack experimental SAR. Future studies should prioritize quantitative assessments (e.g., solubility, binding assays) to contextualize the target compound’s utility relative to its analogs.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of amidines with ketones under base-promoted conditions. For example, using KOH in ethanol at reflux (80°C) for 12 hours achieves yields up to 75%. Alternative methods include condensation reactions with substituted aldehydes (e.g., 4-methylbenzaldehyde) in the presence of ammonium acetate, though yields vary depending on solvent polarity and catalyst choice (e.g., acetic acid vs. HCl) . Key parameters to optimize include temperature, reaction time, and stoichiometry of reagents.

Q. How can structural characterization be performed to confirm the imidazol-2-one core and substituent positions?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX programs (e.g., SHELXL) refine structural parameters, revealing bond lengths (C–N: ~1.33 Å, C=O: ~1.23 Å) and dihedral angles between the imidazolone ring and aryl substituents (e.g., 15–25° for para-substituted phenyl groups) . Complementary techniques include:

- NMR : H NMR shows characteristic imidazolone NH protons at δ 8.5–9.0 ppm and methyl groups at δ 2.1–2.5 ppm.

- IR : Stretching vibrations at ~1700 cm (C=O) and ~3200 cm (NH) confirm the core structure .

Q. What spectroscopic methods are suitable for purity analysis and functional group identification?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 231.1234 for CHNO). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) assesses purity (>95% area under the curve). UV-Vis spectroscopy identifies π→π* transitions (λ ~260 nm for aryl groups) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic and spectroscopic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict optimized geometries and vibrational frequencies. Discrepancies between experimental (e.g., SCXRD) and calculated bond lengths can arise from crystal packing effects. For instance, hydrogen bonding in the solid state may shorten NH···O distances by 0.1–0.2 Å compared to gas-phase models .

Q. What strategies mitigate low aqueous solubility during biological activity assays?

Solubility can be enhanced via:

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the methylphenyl substituent.

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm, PDI <0.2) .

Q. How do substituent modifications impact the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., -NO) on the phenyl ring reduce electron density at the imidazolone carbonyl, lowering reactivity in nucleophilic attacks. Hammett substituent constants (σ) correlate with reaction rates in SNAr mechanisms. For example, para-methyl (σ = -0.17) increases electron density, accelerating reactions compared to meta-fluoro (σ = +0.34) .

Experimental Design & Data Analysis

Q. How to design experiments to investigate tautomeric equilibria in solution vs. solid state?

- Solid-state : SCXRD identifies the dominant tautomer (e.g., 2-imidazolone vs. 4-imidazolone).

- Solution : Variable-temperature H NMR in DMSO-d monitors NH proton exchange rates. Activation energy (E) for tautomerization can be calculated using Eyring plots .

Q. What statistical methods address batch-to-batch variability in synthesis?

Multivariate analysis (e.g., PCA or PLS) identifies critical process parameters (CPPs). For example, reaction temperature and catalyst loading account for 85% of variability in yield. Design of Experiments (DoE) with a central composite design optimizes conditions .

Conflict Resolution in Published Data

Q. How to reconcile conflicting reports on biological activity mechanisms?

Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays). Use isothermal titration calorimetry (ITC) to validate binding constants (K) and rule out nonspecific interactions. Conflicting IC values may arise from differences in cell lines or assay protocols .

Methodological Tables

Table 1. Key Crystallographic Parameters for Imidazol-2-one Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P2/c | |

| Bond length (C=O) | 1.23 Å | |

| Dihedral angle | 18.5° |

Table 2. Synthetic Yield Optimization via DoE

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature (°C) | 70 | 90 | 80 |

| Reaction time (h) | 10 | 14 | 12 |

| Catalyst (mol%) | 5 | 15 | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.